![molecular formula C21H31N3O B2569042 N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide CAS No. 700855-27-2](/img/structure/B2569042.png)
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. The protein kinase CK2 is a highly conserved serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression of CK2 has been linked to several diseases, including cancer, making it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
NDIs, including our compound of interest, have garnered attention as promising building blocks for n-type organic semiconductors. These materials find applications in organic field-effect transistors (FETs), solar cells, and other electronic devices. The performance of NDI-based FETs depends on the substituents, which influence the supramolecular organization in the solid state and, consequently, the intermolecular orbital overlap .
Optoelectronic Materials
NDIs exhibit tunable optical properties based on their central rylene moiety. By increasing the number of naphthalene moieties, the absorption range can be adjusted from ultraviolet to visible and even into the infrared region. Researchers explore NDI derivatives to design efficient chromophores and optoelectronic materials .
Supramolecular Chemistry
The rational selection of substituents on imide nitrogen atoms and thiophene α-positions significantly impacts the packing structure of NDIs. Our compound, with N-(2-cyclohexylethyl) groups, forms one-dimensional packing structures in the solid state. Despite this, its FETs exhibit promising performance with electron mobilities exceeding 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
Medicinal Chemistry
Interestingly, the incorporation of thioamides (such as those found in NDIs) into small molecules has attracted attention in drug discovery. For instance, N-cyclohexylethyl-ETAV, a plasma-stable and cell-permeable inhibitor containing a site-incorporated thioamide, demonstrated an extended metabolic period .
Plant Pathogen Research
Lutein, a natural carotenoid, induces α-1,3-glucan accumulation on the cell wall surface of fungal plant pathogens. While not directly related to our compound, understanding such interactions can inform future applications in agriculture and plant protection .
Crystal Structure Studies
Detailed crystallographic studies of NDI derivatives, including our compound, provide insights into their packing arrangements. Investigating how the cyclohexylethyl groups affect the packing structure compared to other derivatives informs material design and optimization .
Wirkmechanismus
Target of action
The compound “N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide” contains a benzimidazole moiety, which is a common structural feature in many bioactive compounds. Benzimidazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDADNBOCUNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.